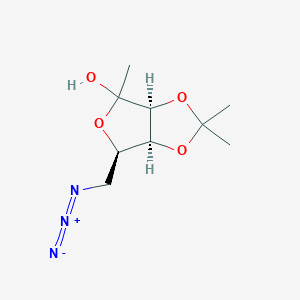
9-Hydroxynonanoic acid
Overview
Description
9-hydroxynonanoic acid is an omega-hydroxy fatty acid that is nonanoic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group. It is an omega-hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a nonanoic acid.
Scientific Research Applications
Biodegradable Polylactones Synthesis : Liu et al. (2008) demonstrated that 9-hydroxynonanoic acid can be produced from methyl oleate and converted into lactone monomers, which are then used for synthesizing biodegradable polylactones (Liu, Kong, Wan, & Narine, 2008).
Cancer Research : The compound has been found to play a role in colorectal tumors, where 9-hydroxystearic acid seems to function as a buffer system, sequestering itself in an inactive form to prevent apoptosis in colon cancer cells (Rodríguez et al., 2019). Additionally, certain derivatives of 9-hydroxystearic acid, like methyl 9-hydroxystearate and methyl 9-aminostearate, show antiproliferative activity against cancer cells, such as HT29 cancer cells (Calonghi et al., 2019).
Biopolyester Production : Recombinant Corynebacterium glutamicum has been used to produce 1,9-nonanedioic acid from renewable fatty acid oleic acid, which can then be utilized for enzymatic production of biopolyesters (Lee et al., 2019).
Chemical Transformations of Fatty Acids : A chemoenzymatic method has been developed for synthesizing this compound and 1,9-nonanedioic acid from oleic acid. This method is notable for its high yields under mild reaction conditions (Koppireddi et al., 2016).
Renewable Resource Utilization : Kula et al. (1999) have demonstrated a cost-effective method for preparing this compound and its ester derivatives from methyl ricinoleate, a renewable resource (Kula, Smigielski, Quang, Grzelak, & Sikora, 1999).
Industrial Biosynthesis : A constructed biocatalytic system has been shown to increase the production of ω-hydroxynonanoic acid and α,ω-nonanedioic acid from olive oil, contributing to industrial biosynthesis processes (Kang, Kim, Park, & Oh, 2020).
Mechanism of Action
Target of Action
9-Hydroxynonanoic acid is an ω-hydroxy fatty acid . It primarily targets the respiratory system
Mode of Action
It is known that it interacts with the respiratory system . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
This compound is involved in the biotransformation of renewable fatty acids into industrially relevant C9 chemicals . This process is facilitated by Baeyer-Villiger monooxygenase (BVMO)-based Escherichia coli biocatalysts
Result of Action
Safety and Hazards
Future Directions
9-Hydroxynonanoic acid is a component of Mupirocin, an antibiotic used against MRSA . With the increasing resistance of microorganisms to Mupirocin, there is a need for the control or improvement of Mupirocin . Therefore, future research could focus on developing new versions of pseudomonic acid (which includes this compound) with better antibacterial properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be involved in the biotransformation of renewable fatty acids into industrially relevant oleochemicals
Cellular Effects
It is known that the compound can have an impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of 9-Hydroxynonanoic acid involves its interactions with various biomolecules at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these mechanisms are still being explored.
Metabolic Pathways
This compound is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
9-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMICRBFKZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191316 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-56-5 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)



![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)



![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
